

using 9-Mesityl-10-methylacridinium in anti-Markovnikov hydroamination

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Compound of Interest

Compound Name: 9-Mesityl-10-methylacridinium

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An overview of the application of **9-Mesityl-10-methylacridinium** as a photocatalyst in anti-Markovnikov hydroamination reactions, detailing the reaction mechanism, experimental protocols, and substrate scope. This document is intended for researchers, scientists, and professionals in drug development seeking to utilize this metal-free catalytic system.

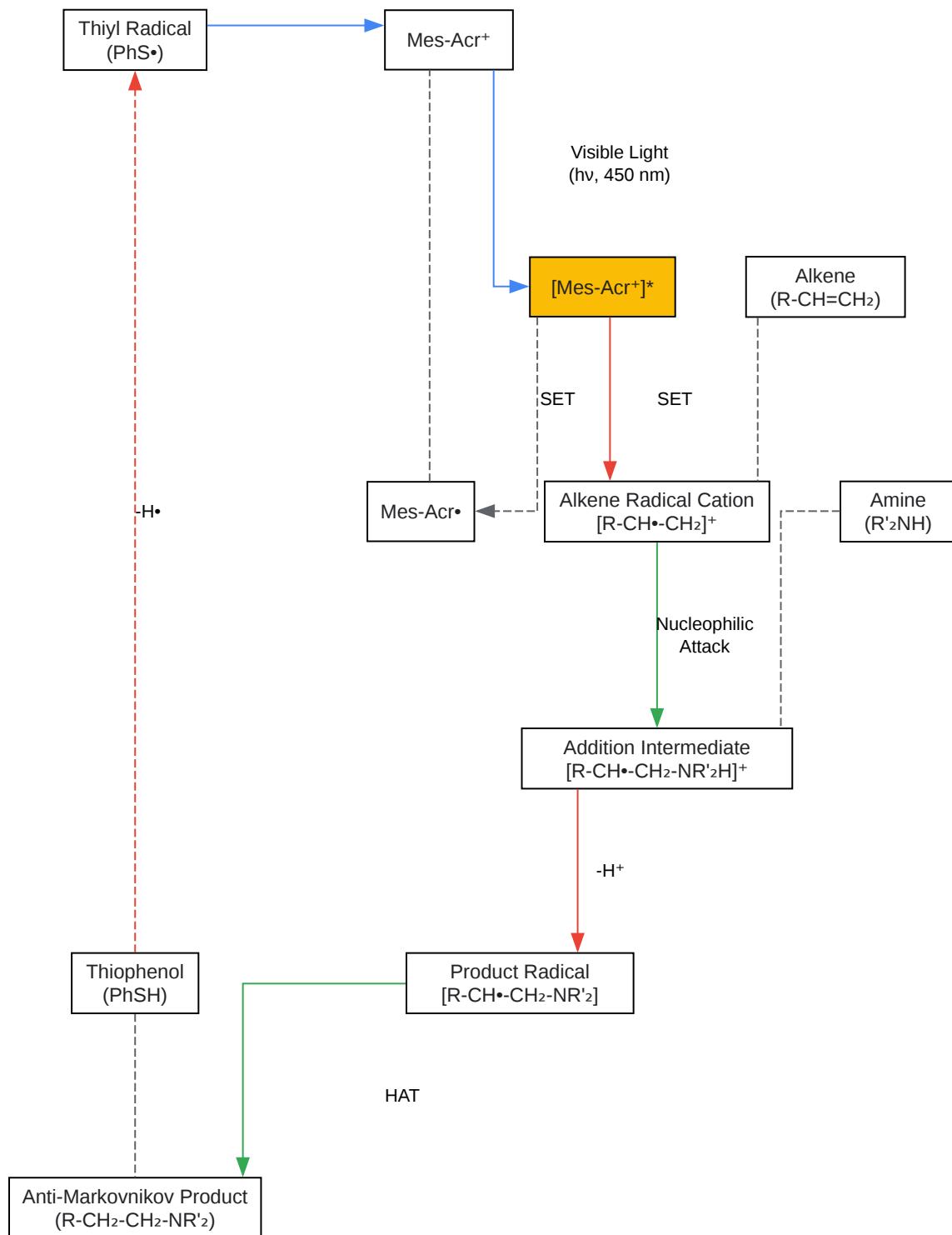
Introduction

The direct addition of an N-H bond across a carbon-carbon double bond (hydroamination) is a highly atom-economical method for synthesizing valuable nitrogen-containing compounds.^[1] While many traditional methods favor Markovnikov selectivity, accessing the anti-Markovnikov product has been a significant challenge.^[1] The development of an organic photoredox system utilizing **9-Mesityl-10-methylacridinium** tetrafluoroborate provides a mild, metal-free approach to achieve anti-Markovnikov hydroamination of alkenes with complete regioselectivity.^{[1][2][3]} This method is applicable to both intramolecular and intermolecular transformations, offering a versatile tool for the synthesis of nitrogen heterocycles and linear amines.^{[1][4]}

The reaction is promoted by visible light and employs a catalytic amount of the acridinium salt and a hydrogen atom transfer (HAT) agent, typically thiophenol or diphenyl disulfide.^{[1][2][3]} This system operates through the generation of an alkene radical cation intermediate, which dictates the anti-Markovnikov regiochemical outcome.^{[2][3]}

Catalytic Mechanism

The reaction is initiated by the excitation of the **9-Mesityl-10-methylacridinium** catalyst (Mes-Acr⁺) with visible light (approx. 450 nm) to its excited state (Mes-Acr⁺)*.[1] This powerful photooxidant then engages in a single-electron transfer (SET) with the alkene substrate to form an alkene radical cation. The amine nucleophile subsequently adds to the terminal carbon of the alkene in an anti-Markovnikov fashion. The resulting radical intermediate is then quenched by a hydrogen atom transfer (HAT) from a co-catalyst like thiophenol (PhSH). This step yields the desired hydroaminated product and a thiyl radical (PhS[•]). The catalytic cycle is completed when the thiyl radical oxidizes the reduced acridinyl radical (Mes-Acr[•]) back to its ground state (Mes-Acr⁺), regenerating the photocatalyst.[2][3]

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Caption: Proposed mechanism for the photocatalytic anti-Markovnikov hydroamination.

Experimental Protocols

The following are general procedures for conducting intra- and intermolecular anti-Markovnikov hydroamination reactions. Researchers should optimize conditions based on their specific substrates.

General Workflow

Caption: General experimental workflow for the hydroamination reaction.

Protocol 1: Intramolecular Hydroamination of Unsaturated Amines[1]

Materials:

- **9-Mesityl-10-methylacridinium** tetrafluoroborate (Photocatalyst, 1-2 mol%)
- Thiophenol (HAT donor, 10-20 mol%)
- Unsaturated amine substrate (1.0 equiv)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN), 0.05-0.1 M)
- Flame-dried reaction vial with a magnetic stir bar
- Blue LED lamp (450 nm)

Procedure:

- To a flame-dried vial, add the unsaturated amine (1.0 equiv), **9-Mesityl-10-methylacridinium** tetrafluoroborate (e.g., 0.01 equiv), and a magnetic stir bar.
- Seal the vial with a septum and purge with dry nitrogen or argon for 15 minutes.
- Add the anhydrous solvent via syringe, followed by the thiophenol (e.g., 0.1 equiv).
- Place the vial approximately 2-5 cm from a 450 nm blue LED lamp and begin vigorous stirring.

- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Upon completion, quench the reaction by adding a small amount of a radical scavenger like TEMPO.
- Concentrate the reaction mixture in vacuo.
- Purify the residue by flash column chromatography on silica gel to obtain the desired heterocyclic product.

Protocol 2: Intermolecular Hydroamination of Alkenes[4]

Materials:

- **9-Mesityl-10-methylacridinium** tetrafluoroborate (Photocatalyst, 1.0 mol%)
- Diphenyl disulfide ((PhS)₂, HAT co-catalyst, 10 mol%)
- Amine nucleophile (e.g., triflamine, heterocyclic amine) (1.5 equiv)
- Alkene substrate (1.0 equiv)
- 2,6-Lutidine (Base, 25 mol%)
- Anhydrous Dichloromethane (DCM), sparged with N₂ for 15 min (to achieve ~0.5 M concentration of alkene)
- Flame-dried reaction vial with a magnetic stir bar
- Blue LED lamp (450 nm)

Procedure:

- To a flame-dried 2-dram vial, add a magnetic stir bar, **9-Mesityl-10-methylacridinium** tetrafluoroborate (0.01 equiv), diphenyl disulfide (0.10 equiv), and the amine (1.5 equiv).[4]
- Seal the vessel and purge with nitrogen.[4]

- Add 2,6-lutidine (0.25 equiv), the alkene (1.0 equiv), and the sparged dichloromethane via syringe.[4]
- Seal the vial securely with Teflon tape and irradiate with a blue LED lamp (450 nm) at room temperature with stirring.[4]
- Monitor the reaction progress by TLC or GC-MS.
- Once the reaction is complete, quench with a solution of TEMPO (~5 mg) in dichloromethane (~0.2 mL).[4]
- Concentrate the mixture in vacuo.[4]
- Purify the crude product by flash column chromatography to isolate the anti-Markovnikov amine adduct.

Data Summary: Substrate Scope

The reaction tolerates a variety of functional groups and can be used to synthesize diverse nitrogen-containing structures. The following tables summarize representative yields for different substrates.

Table 1: Intramolecular Hydroamination of Unsaturated Amines (Data compiled from representative examples in the literature.[1])

Substrate (Unsaturated Amine)	Product (Heterocycle)	Yield (%)
N-Tosyl-4-penten-1-amine	1-Tosyl-2-methylpyrrolidine	95
N-Tosyl-5-hexen-1-amine	1-Tosyl-2-methylpiperidine	88
N-Mesyl-4-penten-1-amine	1-Mesyl-2-methylpyrrolidine	91
N-Boc-4-penten-1-amine	1-Boc-2-methylpyrrolidine	85
N-Benzyl-4-penten-1-amine	1-Benzyl-2-methylpyrrolidine	15

Table 2: Intermolecular Hydroamination with Heterocyclic Amines (Data adapted from Nguyen et al.[4])

Alkene	Amine	Product	Yield (%)
1-Octene	Imidazole	1-(Octan-2-yl)-1H-imidazole	75
Styrene	Imidazole	1-(2-Phenylethyl)-1H-imidazole	85
α -Methylstyrene	Pyrazole	1-(2-Phenylpropyl)-1H-pyrazole	78
1-Octene	1,2,4-Triazole	1-(Octan-2-yl)-1H-1,2,4-triazole	65
Cyclohexene	Imidazole	1-Cyclohexyl-1H-imidazole	60

Table 3: Intermolecular Hydroamination with Triflame (Data adapted from Nguyen et al.[4])

Alkene	Amine	Product	Yield (%)
α-Methylstyrene	Triflamide	N-(2- Phenylpropyl)trifluoro methanesulfonamide	90
β-Pinene	Triflamide	N-((1R,2R,5S)-6,6- Dimethylbicyclo[3.1.1] heptan-2- yl)methyltrifluorometh anesulfonamide	82
1-Methylcyclohexene	Triflamide	N-((1- Methylcyclohexyl)met hyl)trifluoromethanesu lfonamide	75
4-Phenyl-1-butene	Triflamide	N-(4-Phenylbutan-2- yl)trifluoromethanesulf onamide	88

Conclusion

The use of **9-Mesityl-10-methylacridinium** in photoredox catalysis provides a powerful and reliable method for achieving anti-Markovnikov hydroamination of alkenes.^[1] The mild, metal-free conditions, broad substrate scope, and high regioselectivity make it an attractive strategy for the synthesis of complex amines and nitrogen heterocycles in academic and industrial settings.^[4] The straightforward experimental setup further enhances its utility for researchers in organic synthesis and drug development.

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